2-Decenol, (2E)-

Description

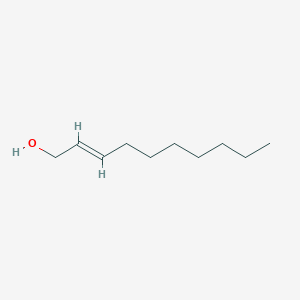

The study of 2-Decen-1-ol, a member of the fatty alcohol class of organic compounds, has garnered interest due to its presence in nature and its diverse biological activities. As an aliphatic alcohol with a ten-carbon chain, it is considered a fatty alcohol lipid molecule. Research into this compound spans multiple scientific fields, highlighting its importance in both fundamental and applied science.

Structure

3D Structure

Properties

IUPAC Name |

(E)-dec-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOPYYRPCXHTOQZ-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701016140 | |

| Record name | (E)-2-Decenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18409-18-2, 22104-80-9 | |

| Record name | trans-2-Decen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18409-18-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Decenol, (2E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Decen-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-2-Decenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701016140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2-decenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.430 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-decenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.699 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-DECENOL, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T46421D2F4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-DECENOL | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032532 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Profile of 2 Decen 1 Ol

The chemical and physical properties of 2-Decen-1-ol are fundamental to understanding its function and reactivity. These characteristics are defined by its molecular structure, including the presence of isomers, and are explored through various synthetic and analytical techniques.

Biological Roles and Applications

In ecosystems, 2-Decen-1-ol functions as a semiochemical, a chemical involved in communication. It plays various roles, from defense in plants to signaling in insects.

Biochemical Production of 2 Decen 1 Ol

The biosynthesis of 2-Decen-1-ol involves metabolic pathways common to fatty acid synthesis, and researchers are exploring biotechnological methods for its production.

C Glucose for Metabolic Flux Analysis

Future Research Directions and Translational Perspectives of 2 Decen 1 Ol

Development of Ecologically Sound Pest Management Strategies

2-Decen-1-ol functions as a semiochemical, a chemical that mediates interactions between organisms. It is released by some plants in response to herbivore attacks, acting as a deterrent to pests and attracting their natural predators. This dual action makes it a promising candidate for developing environmentally friendly pest management strategies.

Research has shown that 2-Decen-1-ol is a component of the volatile organic compounds (VOCs) released by maize seedlings, which can repel leafhoppers like Cicadulina storeyi, a major vector of Maize Streak Virus. nih.gov Furthermore, it is a known sex pheromone component for insects such as the peach twig borer (Anarsia lineatella), and is used in mating disruption techniques to control their populations. sedq.esjaydevchemicals.com The compound has also demonstrated nematicidal activity against the pine wood nematode (Bursaphelenchus xylophilus). scbt.comresearchgate.net

Future research will likely focus on optimizing the application of 2-Decen-1-ol in integrated pest management (IPM) programs. evitachem.comjaydevchemicals.com This includes developing slow-release formulations to prolong its effectiveness in the field and investigating its synergistic effects with other semiochemicals to enhance pest control. sedq.es

Table 1: 2-Decen-1-ol in Pest Management

| Organism | Role of 2-Decen-1-ol | Potential Application |

| Cicadulina storeyi (Leafhopper) | Repellent | Crop protection |

| Anarsia lineatella (Peach twig borer) | Sex pheromone | Mating disruption |

| Bursaphelenchus xylophilus (Pine wood nematode) | Nematicidal | Control of pine wilt disease |

| Various herbivorous pests | Allomone (deterrent) | Broad-spectrum pest control |

| Natural predators of herbivores | Kairomone (attractant) | Biological control |

Exploration in Natural Product Drug Discovery and Bioactive Compound Development

The bioactive properties of 2-Decen-1-ol extend to the realm of medicine. It has been identified as a component of essential oils with antibiotic properties. scbt.com For instance, it is a significant constituent of the essential oil from coriander leaves, which is known for its antimicrobial activity. phcogj.comresearchgate.net

Studies have also explored its potential as an antimicrobial agent against pathogens like Streptococcus mutans, a bacterium linked to dental caries. Additionally, research has identified 2-Decen-1-ol in the ethyl acetate (B1210297) extract of Streptomyces fulvissimus, an actinomycete known for producing a wide array of bioactive compounds. ijpbs.com

Further investigation into the mechanisms of action of 2-Decen-1-ol could lead to the development of new antimicrobial drugs. Its natural origin makes it an attractive starting point for the synthesis of novel therapeutic agents, potentially overcoming the challenge of antibiotic resistance.

Advanced Understanding of Plant-Microbe-Insect Tri-Trophic Interactions

2-Decen-1-ol plays a crucial role in the complex chemical communication that occurs between plants, microbes, and insects. nih.gov Plants release a variety of VOCs, including 2-Decen-1-ol, in response to environmental stimuli, such as herbivory or microbial colonization. researchgate.net These volatile signals can influence the behavior of insects and the composition of the microbial communities on and around the plant. nih.govfrontiersin.org

For example, the emission of 2-Decen-1-ol by a plant under attack can signal to neighboring plants to activate their own defense mechanisms. It can also attract beneficial insects that prey on the herbivores, a phenomenon known as indirect defense. In some cases, the presence of certain microbes can alter the blend of VOCs a plant releases, thereby influencing insect attraction or repulsion. nih.gov

A deeper understanding of these tri-trophic interactions, and the central role of compounds like 2-Decen-1-ol, is essential for developing sustainable agricultural practices that leverage natural ecological processes. researchgate.net

Bioengineering for Sustainable Production and Functional Enhancement of 2-Decen-1-ol

The industrial demand for 2-Decen-1-ol, particularly for use in flavors, fragrances, and agriculture, necessitates sustainable production methods. thegoodscentscompany.com While chemical synthesis is possible, bioengineering approaches offer a more environmentally friendly alternative. mdpi.com

Metabolic engineering of microorganisms like Escherichia coli has shown promise for the production of various alcohols and other commercially valuable compounds. researchgate.netnih.gov The biosynthetic pathway of 2-Decen-1-ol involves the elongation of acetyl-CoA and subsequent reduction of fatty acyl-CoA intermediates, a process that can potentially be engineered in microbial hosts. biorxiv.org

Future research in this area will focus on optimizing microbial strains and fermentation processes to achieve high-yield, cost-effective production of 2-Decen-1-ol. Furthermore, protein engineering could be employed to create novel variants of the compound with enhanced bioactivity or stability.

Applications in Volatile Metabolomics for Disease Biomarker Discovery

Volatile organic compounds (VOCs) emitted by the human body can provide a snapshot of an individual's metabolic state and can be indicative of disease. oup.comworldscientific.comnih.gov The analysis of these VOCs, a field known as volatile metabolomics, is a promising area for the non-invasive diagnosis of various conditions, including cancer and infectious diseases. owlstonemedical.commdpi.com

2-Decen-1-ol has been identified as an endogenous VOC in humans, produced through glycolysis and fatty acid metabolism. biorxiv.org Isotopic labeling studies have confirmed its cellular origin, for example, in SK-OV-3 ovarian adenocarcinoma cells. biorxiv.orgresearchgate.net Its presence and concentration in bodily fluids or breath could potentially serve as a biomarker for certain pathological conditions.

While still in its early stages, research into the link between 2-Decen-1-ol and specific diseases could lead to the development of novel diagnostic tools. Challenges remain in distinguishing disease-specific VOCs from those originating from diet or environmental exposure, requiring further research and the development of more sensitive analytical techniques. mdpi.com

Q & A

Q. How can machine learning enhance predictive modeling of 2-Decen-1-ol’s physicochemical properties?

- Methodological Answer : Train algorithms on curated datasets (e.g., PubChem, Reaxys) to predict properties like logP, boiling point, or solubility. Use molecular descriptors (e.g., topological indices) and cross-validate with quantum mechanical calculations. Address data gaps by prioritizing high-throughput experimental validation .

Key Considerations for Experimental Design

- Reproducibility : Document all synthesis and characterization steps in supplementary materials, adhering to journal guidelines for compound preparation .

- Data Validation : Use triplicate measurements and internal standards (e.g., deuterated analogs) to minimize analytical variability .

- Ethical Compliance : Obtain institutional approvals for biological studies and cite primary literature to avoid plagiarism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.